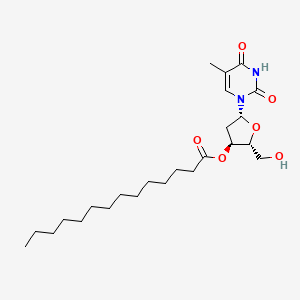
3'-O-Tetradecanoylthymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Tetradecanoylthymidine is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by the presence of a thymidine molecule esterified with a tetradecanoyl (myristoyl) group at the 3’ position. This modification imparts unique properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Tetradecanoylthymidine typically involves the esterification of thymidine with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods: Industrial production of 3’-O-Tetradecanoylthymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3’-O-Tetradecanoylthymidine undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield thymidine and tetradecanoic acid.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the thymidine moiety.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Thymidine and tetradecanoic acid.
Oxidation: Ketones or aldehydes.
Substitution: Various substituted thymidine derivatives.
Aplicaciones Científicas De Investigación
3’-O-Tetradecanoylthymidine has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and nucleoside analogs.
Biology: Investigated for its potential role in modifying nucleic acid structures and functions.
Medicine: Explored for its antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the synthesis of specialized nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 3’-O-Tetradecanoylthymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The tetradecanoyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, it can be incorporated into nucleic acids, disrupting normal cellular processes and leading to antiviral or anticancer effects.
Comparación Con Compuestos Similares
3’-O-Palmitoylthymidine: Similar structure with a palmitoyl group instead of a tetradecanoyl group.
3’-O-Stearoylthymidine: Contains a stearoyl group at the 3’ position.
3’-O-Myristoyluridine: Similar esterification but with uridine instead of thymidine.
Uniqueness: 3’-O-Tetradecanoylthymidine is unique due to its specific esterification with tetradecanoic acid, which imparts distinct physicochemical properties. Its specific lipophilicity and ability to incorporate into nucleic acids make it a valuable compound for research in nucleoside analogs and their applications.
Propiedades
Número CAS |
830322-61-7 |
|---|---|
Fórmula molecular |
C24H40N2O6 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] tetradecanoate |
InChI |
InChI=1S/C24H40N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-22(28)32-19-15-21(31-20(19)17-27)26-16-18(2)23(29)25-24(26)30/h16,19-21,27H,3-15,17H2,1-2H3,(H,25,29,30)/t19-,20+,21+/m0/s1 |
Clave InChI |
LOTYXVCAXKQGIU-PWRODBHTSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)
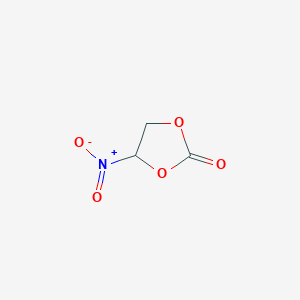
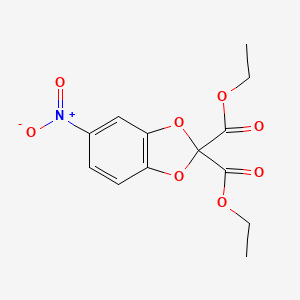

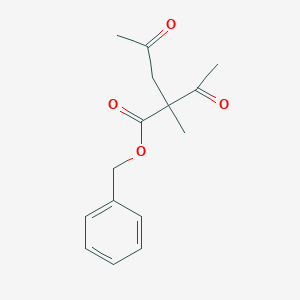
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
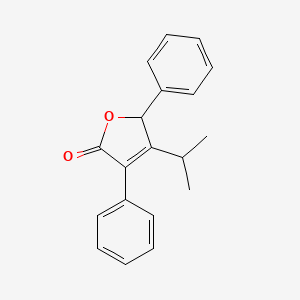
![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)


